molecular formula C19H22ClN5O3S B2559278 Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 369367-08-8

Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Cat. No. B2559278
CAS RN: 369367-08-8
M. Wt: 435.93
InChI Key: IGLJQMQODZMDDE-UHFFFAOYSA-N
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Description

The compound “Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate” is a novel triazole-pyrimidine-based compound . It has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one of the steps, piperazine (90 mmol) was added to a solution of a precursor compound (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazole-pyrimidine-based compounds that were designed and synthesized for the study of neuroprotection and anti-inflammatory activity .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C19H22ClN5O3S, an average mass of 435.928 Da, and a monoisotopic mass of 435.113190 Da .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole ring system present in the compound can potentially act as a scaffold for developing new antimicrobial agents. These could be effective against a range of pathogenic bacteria and fungi, addressing the growing concern of antibiotic resistance .

Anticancer Activity

The structural complexity of the compound suggests potential for anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. This compound could be explored for its efficacy against various cancer cell lines, contributing to the development of novel chemotherapy agents .

Neuroprotective Applications

Compounds with thiazole and triazole moieties have shown promise as neuroprotective agents. They may offer therapeutic potential for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and reducing inflammation in the brain .

Anti-inflammatory Properties

The anti-inflammatory properties of thiazole derivatives make them candidates for treating chronic inflammatory diseases. By modulating inflammatory pathways, this compound could be used to develop drugs that alleviate symptoms of conditions like arthritis and inflammatory bowel disease .

Antiviral Agents

Thiazole derivatives have been identified with anti-HIV activity. The compound could be investigated for its potential to inhibit viral replication, which would be valuable in the ongoing fight against HIV/AIDS and other viral infections .

Antihypertensive Effects

Some thiazole derivatives exhibit antihypertensive activity, which could be beneficial in managing high blood pressure. Research into this compound could lead to new treatments for hypertension, helping to reduce the risk of heart disease and stroke .

Mechanism of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLJQMQODZMDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

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